3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone
Description
3-(2,6-Dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with a 2,6-dichlorobenzyl group at position 3, a methyl group at position 2, and a phenethyl chain at position 1. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(2-phenylethyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c1-15-17(14-18-19(22)8-5-9-20(18)23)21(25)11-13-24(15)12-10-16-6-3-2-4-7-16/h2-9,11,13H,10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZMSYLKQAXJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCC2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methyl-1-phenethyl-4(1H)-pyridinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that derivatives of pyridinone compounds exhibit notable antimicrobial activity. For instance, studies have shown that certain pyridinone derivatives can effectively inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrated that 3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone could inhibit tumor growth by interfering with cell cycle progression and promoting cell death in various cancer cell lines .
Anti-inflammatory Effects
Additionally, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB pathways, which play a critical role in inflammatory responses .
Table 1: Summary of Synthesis Methods
| Method | Description | Advantages |
|---|---|---|
| Condensation Reactions | Combines aldehydes and ketones with amines to form pyridinones | High yield and selectivity |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions | Faster reaction times, cleaner products |
Therapeutic Potential
The therapeutic potential of this compound is being explored in several areas:
- Cancer Treatment : Due to its ability to target cancer cell proliferation, it is being evaluated in preclinical studies for potential use in chemotherapy regimens.
- Infectious Diseases : Its antimicrobial properties suggest possible applications in treating bacterial infections, especially those resistant to conventional antibiotics.
- Inflammatory Disorders : Given its anti-inflammatory effects, this compound may be beneficial in managing diseases characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several case studies have documented the efficacy of pyridinone derivatives, including this compound:
- Case Study 1 : A study involving a series of synthesized pyridinones showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Case Study 2 : Research demonstrated that a modified version of this compound exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antibiotic agent .
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Dichlorobenzyl Substituents
The 2,6-dichlorobenzyl group in the target compound distinguishes it from analogs with alternative substitution patterns. For example:
- 3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one (): Shares the 2,6-dichlorobenzyl group but replaces the pyridinone ring with a pyranone system. The oxygen atom in the pyranone may reduce aromaticity compared to the pyridinone, altering reactivity and solubility .
- (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (): Features a 2,6-dichlorobenzyl group but lacks the pyridinone scaffold. Its amino acid backbone enables hydrogen bonding with enzymes like collagenase, as seen in docking studies .
Heterocyclic Core Modifications
- Pyrazolo[1,5-a]pyrimidine Derivatives (): Compounds like 10 feature fused pyrazole-pyrimidine systems with cyano groups. These electron-withdrawing groups increase electrophilicity, contrasting with the pyridinone’s ketone functionality, which may participate in hydrogen bonding .
- 4H-Pyran-4-one vs.
Bioactivity
- Collagenase Inhibition: The 2,6-dichlorobenzyl group in (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid () shows a Gibbs free energy of –6.5 kcal/mol and forms a 1.961 Å hydrogen bond with Gln214. This suggests that the target compound’s dichlorobenzyl moiety may similarly enhance binding affinity in enzyme interactions .
- Antimicrobial Potential: Pyridinone derivatives like 1-(3,4-dichlorobenzyl)-6-phenyl-2(1H)-pyridinone () often exhibit antimicrobial activity, implying that the target compound’s phenethyl chain could modulate such effects .
Spectroscopic and Analytical Data
- IR and NMR Trends: The target compound’s methyl and dichlorobenzyl groups would produce signals near δ 2.22 (CH3) and δ 7.3–7.6 (ArH), as seen in compounds 7b and 10 (). Aromatic C=O stretching in pyridinone would appear near 1720 cm⁻¹ .
- Mass Spectrometry : A molecular ion peak near m/z 400–600 is expected, similar to analogs in and .
Comparative Data Table
Biological Activity
3-(2,6-Dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridinone core with a dichlorobenzyl substituent and a phenethyl group. Its structural formula can be represented as follows:
This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound appears to involve the modulation of specific molecular targets, including enzymes and receptors. It may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and potential therapeutic effects against various diseases.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridinones have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar capabilities.
Anti-inflammatory Effects
Studies have demonstrated that related pyridinone compounds can inhibit the production of pro-inflammatory cytokines. The anti-inflammatory activity is likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research on related pyridinones has shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Further exploration into its efficacy against specific cancer types is warranted.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Study : A study conducted on similar pyridinone derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at sub-micromolar levels, indicating potent antimicrobial activity.
- Anti-inflammatory Research : In vitro assays revealed that related compounds could significantly reduce TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents.
- Cancer Cell Line Testing : A recent investigation into the effects of pyridinone derivatives on various cancer cell lines showed that these compounds could effectively inhibit cell growth and induce apoptosis in breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
